molecular formula C19H17BrN2O2S B11367611 2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11367611
M. Wt: 417.3 g/mol
InChI Key: LYKCWQMLOLWSCG-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that features a bromophenoxy group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Thiazole formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated phenyl compound.

    Coupling reaction: The final step involves coupling the bromophenoxy intermediate with the thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The phenyl and thiazole rings can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl or thiazole rings.

    Reduction: Reduced derivatives of the phenyl or thiazole rings.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its combination of a bromophenoxy group and a thiazolyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H17BrN2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C19H17BrN2O2S/c20-15-6-8-17(9-7-15)24-12-18(23)21-11-10-16-13-25-19(22-16)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23)

InChI Key

LYKCWQMLOLWSCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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